molecular formula C20H21NO3S B11520529 2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl benzoate

2-Methoxy-5-(piperidin-1-ylcarbonothioyl)phenyl benzoate

Cat. No.: B11520529
M. Wt: 355.5 g/mol
InChI Key: XXEULAJDAUEGDM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a piperidine ring, and a benzoate ester, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl benzoate typically involves multiple steps, starting with the preparation of the core phenyl benzoate structure. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. The methoxy group is usually added via methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-Methoxy-5-(piperidine-1-carbothioyl)phenyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(piperidine-1-carbothioyl)phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 3-methylbenzoate
  • 2-Methoxy-5-(piperidine-1-carbothioyl)phenyl 3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, 2-methoxy-5-(piperidine-1-carbothioyl)phenyl benzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H21NO3S

Molecular Weight

355.5 g/mol

IUPAC Name

[2-methoxy-5-(piperidine-1-carbothioyl)phenyl] benzoate

InChI

InChI=1S/C20H21NO3S/c1-23-17-11-10-16(19(25)21-12-6-3-7-13-21)14-18(17)24-20(22)15-8-4-2-5-9-15/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3

InChI Key

XXEULAJDAUEGDM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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